molecular formula C14H24N4O3 B3170768 Tert-butyl 4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1,4-diazepane-1-carboxylate CAS No. 946384-29-8

Tert-butyl 4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1,4-diazepane-1-carboxylate

Cat. No.: B3170768
CAS No.: 946384-29-8
M. Wt: 296.37 g/mol
InChI Key: OLBLWGRKUHFNEY-UHFFFAOYSA-N
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Description

Tert-butyl 4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1,4-diazepane-1-carboxylate is a heterocyclic compound featuring a 1,4-diazepane core substituted with a tert-butyl carbamate group and a 5-methyl-1,2,4-oxadiazole-containing methyl side chain. The 1,2,4-oxadiazole moiety is a nitrogen-rich aromatic heterocycle often used in medicinal chemistry due to its hydrogen-bonding capabilities and metabolic stability . This compound’s synthesis and handling require stringent safety protocols, including inert gas handling, moisture control, and avoidance of heat or ignition sources, as indicated by its extensive hazard (H) and precautionary (P) codes . Notably, it has been discontinued by suppliers like CymitQuimica, suggesting challenges in synthesis, stability, or commercial demand .

Properties

IUPAC Name

tert-butyl 4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1,4-diazepane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N4O3/c1-11-15-12(16-21-11)10-17-6-5-7-18(9-8-17)13(19)20-14(2,3)4/h5-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLBLWGRKUHFNEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NO1)CN2CCCN(CC2)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1,4-diazepane-1-carboxylate typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1,4-diazepane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The oxadiazole ring can be oxidized under specific conditions to form different oxidation products.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The diazepane ring can undergo nucleophilic substitution reactions, where substituents on the ring are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like halides, amines, and thiols can be used in substitution reactions under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole oxides, while reduction could produce diazepane amines.

Scientific Research Applications

Tert-butyl 4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1,4-diazepane-1-carboxylate has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents, particularly those targeting neurological and psychiatric disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical libraries for drug discovery.

    Biological Studies: It can be used in studies investigating the biological activity of oxadiazole and diazepane derivatives, including their antimicrobial and anticancer properties.

Mechanism of Action

The mechanism of action of tert-butyl 4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1,4-diazepane-1-carboxylate involves its interaction with specific molecular targets and pathways. The oxadiazole moiety is known to interact with enzymes and receptors, modulating their activity. The diazepane ring can influence the compound’s binding affinity and selectivity, enhancing its therapeutic potential.

Comparison with Similar Compounds

Structural Features and Physicochemical Properties

The structural diversity among tert-butyl 1,4-diazepane-1-carboxylate derivatives primarily arises from variations in the substituents on the diazepane ring. Key examples include:

Compound Name Substituent Molecular Formula Molecular Weight Key Features
Tert-butyl 4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1,4-diazepane-1-carboxylate 5-methyl-1,2,4-oxadiazole methyl C15H24N4O3* ~308.4 Oxadiazole enhances hydrogen bonding; high hazard profile
Tert-butyl 4-(1,2,4-triazin-3-yl)-1,4-diazepane-1-carboxylate 1,2,4-triazin-3-yl C21H25ClN2O4 404.90 Chlorinated triazine increases molecular weight; potential for metal coordination
Tert-butyl 4-(cyclopropylmethyl)-1,4-diazepane-1-carboxylate Cyclopropylmethyl C14H26N2O2 254.37 Lipophilic cyclopropyl group may improve membrane permeability
Tert-butyl 3-(4-(methoxycarbonyl)phenyl)-1,4-diazepane-1-carboxylate Methoxycarbonylphenyl C19H26N2O4 346.42 Aromatic ester group introduces polarity; moderate synthesis yield (51%)

*Estimated based on structural analysis.

Key Observations :

  • Oxadiazole vs. Triazine : The 1,2,4-oxadiazole in the target compound offers metabolic stability, whereas the triazine group in the analogue (C21H25ClN2O4) may confer metal-binding properties, useful in catalysis or medicinal applications .

Biological Activity

Tert-butyl 4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1,4-diazepane-1-carboxylate is a synthetic organic compound notable for its structural components: a tert-butyl ester group, a diazepane ring, and an oxadiazole moiety. This compound has gained attention due to its potential biological activities, particularly in the fields of oncology and neurodegenerative diseases.

Chemical Structure and Synthesis

The synthesis of this compound typically involves multiple steps:

  • Formation of the oxadiazole ring : Achieved by cyclization of amidoximes and nitriles in the presence of catalysts.
  • Construction of the diazepane ring : Synthesized through cyclization reactions involving diamines.
  • Introduction of the tert-butyl ester group : Esterification reactions convert the carboxylic acid to a tert-butyl ester using tert-butyl alcohol and acid catalysts.

The biological activity of this compound is attributed to its interaction with various molecular targets. The oxadiazole moiety is known for its ability to modulate enzyme activity and receptor interactions, while the diazepane ring enhances binding affinity and selectivity towards therapeutic targets.

Anticancer Potential

Research indicates that compounds containing the 1,2,4-oxadiazole scaffold exhibit significant anticancer properties. These compounds can interact with multiple biological targets involved in cancer progression:

  • Inhibition of Enzymes : Oxadiazoles have been shown to inhibit enzymes such as thymidylate synthase and histone deacetylases (HDAC), which are critical in cancer cell proliferation and survival .
  • Mechanisms of Action : The mechanisms include interference with nucleic acids and modulation of signaling pathways related to cell growth and apoptosis .

Neuroprotective Effects

This compound has been investigated for its potential in treating tauopathies, including Alzheimer's disease. The compound may exert neuroprotective effects by targeting tau-mediated neurodegeneration pathways .

Data Table: Biological Activities

Activity TypeMechanism/TargetReferences
AnticancerInhibition of thymidylate synthase
Inhibition of HDAC
NeuroprotectiveModulation of tau pathways
Interaction with neuroreceptors

Study on Anticancer Activity

A study evaluated various 1,2,4-oxadiazole derivatives against different cancer cell lines. The results indicated that modifications to the oxadiazole structure significantly enhanced cytotoxicity against malignant cells. The compound's ability to inhibit key enzymes involved in DNA synthesis was highlighted as a major mechanism contributing to its anticancer effects .

Neuroprotective Study

In a preclinical model for Alzheimer's disease, the administration of compounds similar to this compound demonstrated a reduction in tau pathology and improvement in cognitive functions. This suggests a promising avenue for therapeutic development targeting tauopathies .

Q & A

Q. What are the key parameters for optimizing the synthesis of tert-butyl 4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1,4-diazepane-1-carboxylate?

Synthesis optimization relies on reaction temperature, solvent selection, and reaction time. For example, tert-butyl-protected diazepane intermediates often use THF or acetonitrile as solvents, with yields improving under reflux conditions (80–100°C). Catalysts like HCl in dioxane (4M) are critical for Boc deprotection steps, as demonstrated in analogous syntheses . Purity is enhanced via column chromatography, with yields typically ranging from 15% to 25% for structurally related oxadiazole-containing compounds .

Q. Which analytical techniques are most effective for characterizing this compound?

  • NMR Spectroscopy : Confirms structural integrity, particularly the tert-butyl group (δ ~1.4 ppm) and oxadiazole methyl group (δ ~2.5 ppm) .
  • LCMS/HRMS : Validates molecular weight (e.g., ESI-MS m/z ~394.1 for oxadiazole derivatives) and purity (>95% by HPLC) .
  • X-ray Crystallography : SHELX programs (e.g., SHELXL) resolve crystal structures for stereochemical validation, though high-resolution data is required .

Q. How does the 5-methyl-1,2,4-oxadiazole moiety influence the compound’s reactivity?

The oxadiazole ring enhances metabolic stability and serves as a hydrogen-bond acceptor, which is advantageous in drug design. Its electron-withdrawing properties stabilize adjacent methyl groups during alkylation or coupling reactions .

Advanced Research Questions

Q. How can computational methods guide the design of derivatives with improved bioactivity?

Molecular docking (e.g., AutoDock Vina) and MD simulations predict binding affinities to target proteins like SARS-CoV-2 Mpro. Substituent modifications (e.g., replacing methyl with halogen groups) are modeled to optimize steric and electronic interactions, as seen in related protease inhibitor studies . QSAR models further correlate structural features (e.g., logP, polar surface area) with pharmacokinetic properties .

Q. What strategies resolve discrepancies in synthetic yields between structurally similar compounds?

Contradictory yields (e.g., 15% vs. 25% for oxadiazole vs. triazole analogs) arise from steric hindrance or intermediate instability. Reaction monitoring via TLC or in situ IR identifies byproducts. Adjusting stoichiometry (e.g., excess amine nucleophile) or switching to microwave-assisted synthesis improves efficiency .

Q. How is stereochemical control achieved during diazepane ring functionalization?

Chiral auxiliaries or enantioselective catalysts (e.g., Ru-BINAP complexes) enforce stereochemistry at the diazepane nitrogen. For example, tert-butyl groups act as directing agents in SN2 reactions, as shown in sulfonylation studies of diazepane derivatives .

Q. What are the challenges in scaling up the synthesis for preclinical studies?

Batch-to-batch variability in Boc deprotection (HCl/dioxane) requires rigorous pH control. Continuous flow reactors minimize side reactions (e.g., tert-butyl carbamate hydrolysis) and enhance reproducibility. Purification via recrystallization (ethyl acetate/hexane) ensures >99% purity for in vivo testing .

Methodological Resources

  • Synthetic Protocols : See stepwise procedures for oxadiazole coupling and Boc deprotection in .
  • Crystallography : SHELXTL (Bruker AXS) for structure refinement .
  • Safety : Handle tert-butyl intermediates in fume hoods; consult SDS for oxadiazole derivatives (e.g., skin/eye irritation risks) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1,4-diazepane-1-carboxylate
Reactant of Route 2
Tert-butyl 4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1,4-diazepane-1-carboxylate

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